![molecular formula C16H19N3OS B2555309 2-氨基-N-(吡啶-3-基甲基)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-甲酰胺 CAS No. 522597-98-4](/img/structure/B2555309.png)

2-氨基-N-(吡啶-3-基甲基)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

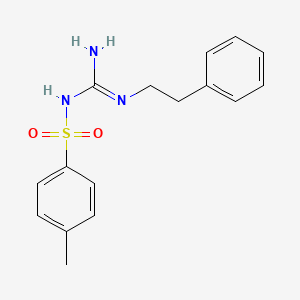

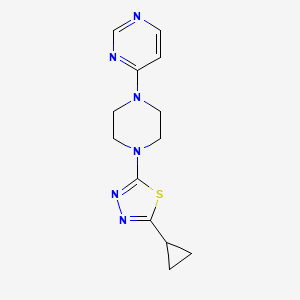

“2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C16H19N3OS. Its average mass is 301.407 Da and its monoisotopic mass is 301.124878 Da .

Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years. Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . This structure is essential for the compound’s properties and applications.

Chemical Reactions Analysis

Thiophene derivatives, including this compound, are synthesized through various reactions. One common method involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

科学研究应用

中枢神经系统(CNS)作用药物

杂环化合物,包括噻吩,在开发具有潜在CNS活性的化合物中至关重要。这些化合物的作用范围从治疗抑郁症到引起欣快感或惊厥。已经确定了包括噻吩衍生物中发现的那些在内的特定功能化学基团作为合成新型CNS作用药物的先导分子,表明此类化合物在制药应用中的潜力(Saganuwan, 2017)。

抗肿瘤活性

咪唑衍生物,包括与目标化合物相似的结构,已经显示出抗肿瘤活性。这些化合物中的一些已经通过了临床前测试,突出了杂环化合物在癌症治疗中的潜力。对咪唑衍生物及其抗肿瘤活性的综述提供了对具有不同生物学特性的化合物合成的见解,提出了开发新型抗肿瘤药物的途径(Iradyan et al., 2009)。

致癌性研究

对杂环芳香胺(HAAs)的研究,包括PhIP,揭示了它们在各种模型中的致癌潜力,强调了了解此类化合物的生物学效应和代谢的重要性。这些见解对于评估接触HAAs和类似化合物相关的风险至关重要,指导可能对健康构成风险的物质的安全评估和监管控制(Teunissen et al., 2010)。

抗结核活性

异烟肼(INH)结构的修饰,包括使用吡啶衍生物,以评估其对各种结核分枝杆菌菌株的抗结核活性,展示了杂环化合物在解决传染病方面的多功能性。此类研究有助于合理设计抗结核药物的新先导,证明结构多样性在增强药理活性中的作用(Asif, 2014)。

G蛋白偏向κ激动剂

开发G蛋白偏向κ激动剂,包括具有杂环结构的化合物,以减少疼痛和瘙痒,同时最大限度地减少副作用,突出了这些化合物的治疗潜力。这一研究领域例证了药物设计和开发的创新方法,重点是选择性受体激活以改善治疗效果(Mores et al., 2019)。

属性

IUPAC Name |

2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c17-15-14(12-6-2-1-3-7-13(12)21-15)16(20)19-10-11-5-4-8-18-9-11/h4-5,8-9H,1-3,6-7,10,17H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIDHWUPXWXSQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CN=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)

![2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2555230.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)